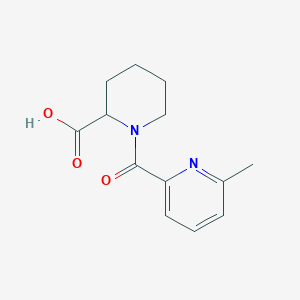
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as PTTP, is a synthetic organic compound with a variety of applications in scientific research. PTTP is a member of the piperazine family and is structurally similar to piperazine-1-carboxylic acid. It is a white solid at room temperature and is soluble in organic solvents. PTTP has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. In organic chemistry, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used as a reactant in the synthesis of various organic compounds. In biochemistry, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been used in the study of enzyme kinetics and protein-ligand interactions. In pharmacology, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been studied as a potential drug candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood. However, it is believed that (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one interacts with certain enzymes and proteins in the body, which results in changes in the activity of these molecules. This interaction is thought to be mediated by hydrogen bonding and other non-covalent interactions between (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one and the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have yet to be fully elucidated. However, studies have shown that (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has the potential to affect a variety of biochemical and physiological processes. For example, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes involved in signal transduction pathways, as well as to modulate the activity of certain transcription factors.
実験室実験の利点と制限
The use of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments has a number of advantages. First, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is relatively easy to synthesize and is relatively inexpensive. Second, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is chemically stable and can be stored for long periods of time. Finally, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is soluble in organic solvents, making it easy to work with in the laboratory.
On the other hand, there are also some limitations to the use of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one in laboratory experiments. First, the exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is not yet fully understood, which can make it difficult to predict the effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one on certain biochemical and physiological processes. Second, (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can interact with other compounds in the laboratory, which can lead to unwanted side effects.
将来の方向性
Given the potential applications of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, there are a number of future directions for research. First, further studies are needed to better understand the exact mechanism of action of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Second, further studies are needed to explore the potential therapeutic applications of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Third, further studies are needed to explore the potential toxicological effects of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one. Finally, further studies are needed to explore the potential interactions of (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with other compounds.
合成法
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can be synthesized from the reaction of piperazine-1-carboxylic acid and thiophene-2-carboxaldehyde. This reaction is typically carried out in a two-step process. In the first step, the carboxylic acid and aldehyde are reacted in the presence of an acid catalyst to form an amine-aldehyde intermediate. In the second step, the intermediate is reacted with an amine to form (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves the condensation of piperazine and thiophene-2-carbaldehyde followed by the addition of acetylacetone to form the final product.", "Starting Materials": [ "Piperazine", "Thiophene-2-carbaldehyde", "Acetylacetone", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve piperazine in ethanol and add thiophene-2-carbaldehyde. Stir the mixture at room temperature for 24 hours to allow for condensation.", "Step 2: Add sodium hydroxide to the mixture to neutralize the solution.", "Step 3: Add acetylacetone to the mixture and heat under reflux for 6 hours.", "Step 4: Allow the mixture to cool and filter the precipitate.", "Step 5: Wash the precipitate with ethanol and dry under vacuum to obtain the final product." ] } | |
CAS番号 |
58955-26-3 |
製品名 |
(2E)-1-(piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one |
分子式 |
C11H14N2OS |
分子量 |
222.3 |
純度 |
80 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



